molecular formula C13H7N5O B8305074 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile

6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile

Cat. No.: B8305074
M. Wt: 249.23 g/mol
InChI Key: WXCZEZVPNSMKOZ-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a unique structure combining pyridine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction conditions are generally mild, and the yields can be optimized by adjusting the temperature and reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The oxadiazole ring is known to enhance the compound’s stability and binding affinity to its targets . Additionally, the pyridine rings can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile is unique due to its specific arrangement of pyridine and oxadiazole rings, which imparts distinct electronic and steric properties. This unique structure contributes to its potential as a versatile scaffold in drug discovery and material science.

Properties

Molecular Formula

C13H7N5O

Molecular Weight

249.23 g/mol

IUPAC Name

6-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H7N5O/c14-7-10-4-1-5-11(16-10)13-17-12(18-19-13)9-3-2-6-15-8-9/h1-6,8H

InChI Key

WXCZEZVPNSMKOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-pyridine (250 mg, 0.83 mmol) and 80 mg of potassium cyanide (1.24 mmol) in 15 ml of acetonitrile was degassed three times (vacuum/nitrogene), added a solution of 24 μl Tributyltin chloride (1 μmol) in heptane, 2.3 mg of bis-(diphenylphosphino)ferrocene (4.1 μmol) and 4 mg of bispalladium tris(dibenzylidene acetone) (4.1 μmol) were added. The suspension was degassed three times and stirred at ambident temperature for 30 minutes. The mixture was degassed again and heated at 80° C. for 17 hours. The reaction mixture concentrated, residue was diluted with ethyl acetate and washed with water. The organic layer was dried with sodium sulphate, concentrated, and purified by column chromatography over silica gel using 20% ethyl acetate in petroleum ether, Yield 80 mg. Mp 201-203° C.
Quantity
250 mg
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80 mg
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15 mL
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Tributyltin chloride
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24 μL
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[Compound]
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tris(dibenzylidene acetone)
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4 mg
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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